molecular formula C8H9ClN2O B2622847 2-chloro-N'-phenylacetohydrazide CAS No. 22940-21-2

2-chloro-N'-phenylacetohydrazide

Cat. No.: B2622847
CAS No.: 22940-21-2
M. Wt: 184.62
InChI Key: PBSBMSJRQGIIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N’-phenylacetohydrazide is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol It is a hydrazide derivative, characterized by the presence of a chloro group and a phenyl group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-phenylacetohydrazide typically involves the reaction of chloroacetyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCH2COCl+C6H5NHNH2ClCH2CONHNHC6H5+HCl\text{ClCH}_2\text{COCl} + \text{C}_6\text{H}_5\text{NHNH}_2 \rightarrow \text{ClCH}_2\text{CONHNHC}_6\text{H}_5 + \text{HCl} ClCH2​COCl+C6​H5​NHNH2​→ClCH2​CONHNHC6​H5​+HCl

The reaction is usually conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N’-phenylacetohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-phenylacetohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized products.

    Reduction Reactions: The compound can be reduced to form hydrazines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Oxidation Reactions: Azides or other oxidized products.

    Reduction Reactions: Hydrazines or other reduced derivatives.

Scientific Research Applications

2-chloro-N’-phenylacetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N’-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-phenylacetohydrazide is unique due to the presence of both a chloro group and a phenyl group, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-6-8(12)11-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSBMSJRQGIIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22940-21-2
Record name 2-chloro-N'-phenylacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.